molecular formula C11H22O B1617669 2-Methyldecan-3-one CAS No. 5463-82-1

2-Methyldecan-3-one

Cat. No. B1617669
CAS RN: 5463-82-1
M. Wt: 170.29 g/mol
InChI Key: HJSFZKMTFMWEAQ-UHFFFAOYSA-N
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Description

2-Methyldecan-3-one, also known as 3-Decanone, 2-methyl-, is a chemical compound with the formula C11H22O . It has a molecular weight of 170.2918 .


Molecular Structure Analysis

The molecular structure of 2-Methyldecan-3-one consists of 11 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The structure can be represented in 2D or 3D models .


Physical And Chemical Properties Analysis

2-Methyldecan-3-one has a molecular weight of 170.2918 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental data.

Scientific Research Applications

Enantioselective Synthesis

2-Methyldecan-3-one has been studied in the context of enantioselective synthesis. For instance, the chemoenzymatic synthesis of (R)- and (S)-2-methyldecan-1-ol, closely related to 2-methyldecan-3-one, demonstrated high enantiomeric excess using transesterification, followed by oxidation to produce 2-methyldecanoic acid (Ferraboschi, Grisenti, Manzocchi, & Santaniello, 1992).

Sex Pheromones in Insects

Research has explored the role of similar compounds like 2-methylheptadecane and 14-methylpentadecan-3-one in the context of sex pheromones in insects. These compounds, structurally similar to 2-methyldecan-3-one, have been synthesized and studied for their biological activity in various species (Singh, Arora, Kaur, & Kad, 1994).

Volatile Compounds and Aroma

2-Methyltetrahydrothiophen-3-one, a compound related to 2-methyldecan-3-one, has been identified as a significant volatile compound influencing aroma in food and beverages. Studies have examined its biosynthesis in microorganisms, revealing insights into the natural production of aroma compounds (Nawrath, Gerth, Müller, & Schulz, 2010).

Thermal Properties and Thermodynamics

The thermal properties of 2-methylalkanes, including 2-methyldecan-3-one, have been investigated. Research in this area focuses on the chemical thermodynamic properties of these compounds, contributing to our understanding of their behavior in various temperatures and conditions (Messerly & Finke, 1971).

Catalytic Applications

Studies have also examined the application of 2-methyldecan-3-one and related compounds in catalysis. For example, research into the methylation of phenol using methanol explored the use of various catalysts, which could potentially include 2-methyldecan-3-one derivatives (Mathew, Shiju, Sreekumar, Rao, & Gopinath, 2002).

Photoexcitation and Electron Acceptance

Methylviologen, which is structurally related to 2-methyldecan-3-one, has been studied for its role as an electron acceptor in photoexcitation processes. This research could provide insight into the electron acceptor capabilities of 2-methyldecan-3-one in similar settings (Tran et al., 2018).

properties

IUPAC Name

2-methyldecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-4-5-6-7-8-9-11(12)10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSFZKMTFMWEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203065
Record name 2-Methyldecan-3-one
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyldecan-3-one

CAS RN

5463-82-1
Record name 2-Methyl-3-decanone
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Record name 2-Methyldecan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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